![molecular formula C18H13N B14683541 2-Phenyl-5H-indeno[1,2-b]pyridine CAS No. 33777-97-8](/img/structure/B14683541.png)
2-Phenyl-5H-indeno[1,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5H-indeno[1,2-b]pyridine is a heterocyclic compound with the molecular formula C18H11N It is a derivative of indeno[1,2-b]pyridine, characterized by the presence of a phenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5H-indeno[1,2-b]pyridine typically involves multi-step reactions. One common method is the reaction of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in the presence of alcoholic potassium hydroxide. This reaction proceeds through a Knoevenagel condensation followed by Michael addition . Another method involves the use of Hantzsch 1,4-dihydropyridines as intermediates, which are oxidized to form the desired pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-5H-indeno[1,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Phenyl-5H-indeno[1,2-b]pyridin-5-one.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: 2-Phenyl-5H-indeno[1,2-b]pyridin-5-one.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Phenyl-5H-indeno[1,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been evaluated for its antimicrobial and antioxidant activities.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5H-indeno[1,2-b]pyridine involves its interaction with various molecular targets. The rigid planar structure of the compound allows it to intercalate into DNA and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair . This interaction can lead to cell growth arrest and cell death, making it a potential candidate for anticancer and antimicrobial therapies.
Comparación Con Compuestos Similares
Similar Compounds
5H-Indeno[1,2-b]pyridine: The parent compound without the phenyl group.
2-Methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine: A derivative with a methyl and aryl group substitution.
2-Phenyl-5H-indeno[1,2-b]pyridin-5-one: An oxidized form of the compound.
Uniqueness
2-Phenyl-5H-indeno[1,2-b]pyridine is unique due to its phenyl substitution at the 2-position, which enhances its chemical reactivity and potential biological activity. The presence of the phenyl group also contributes to its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
33777-97-8 |
|---|---|
Fórmula molecular |
C18H13N |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
2-phenyl-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C18H13N/c1-2-6-13(7-3-1)17-11-10-15-12-14-8-4-5-9-16(14)18(15)19-17/h1-11H,12H2 |
Clave InChI |
WJSSJWJAOMQSAN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=CC=CC=C31)N=C(C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


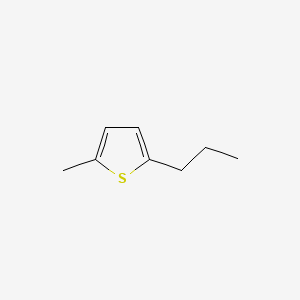
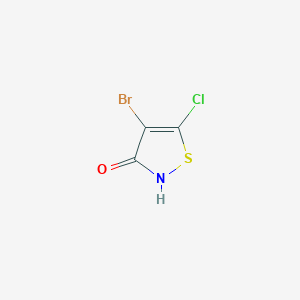

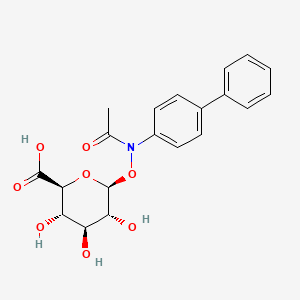
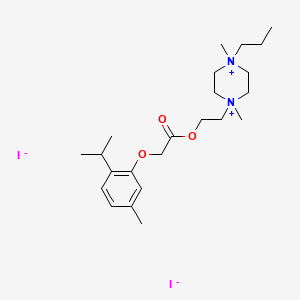
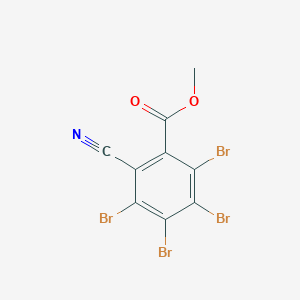

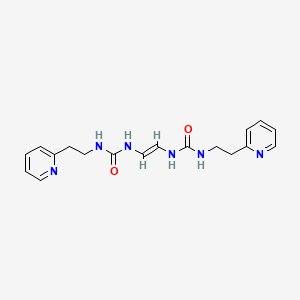
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
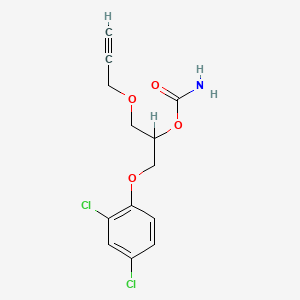
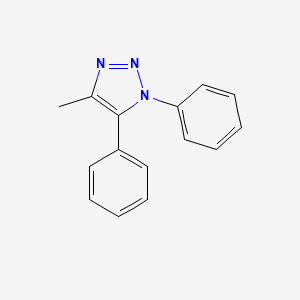
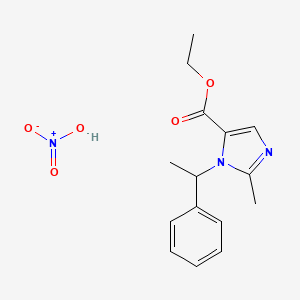
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)

